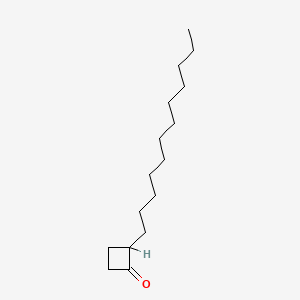

2-Dodecylcyclobutanone

Descripción

Contextualization within Food Processing Technologies

Food irradiation is a processing method where food is exposed to ionizing radiation to improve safety and extend shelf life. food.gov.ukgcms.cz This technology, like other food processing techniques such as heating or freezing, can induce chemical changes in the food. acs.org When foods containing fats are irradiated, a class of compounds known as 2-alkylcyclobutanones (2-ACBs) are formed. canada.canih.gov 2-Dodecylcyclobutanone (2-DCB) is a specific type of 2-ACB that is created from the radiolysis of palmitic acid, a common saturated fatty acid found in many fats and oils. acs.orgoup.com

The formation of 2-DCB is considered a unique radiolytic product, meaning it is not found in foods that have been processed by other methods like cooking, freezing, or microwaving. food.gov.ukoup.comresearchgate.net This specificity makes 2-DCB a valuable marker for identifying irradiated foods. canada.caresearchgate.net The concentration of 2-DCB has been shown to increase linearly with the applied irradiation dose, allowing it to be used not only for detection but also for estimating the absorbed dose. acs.orgacs.orgiaea.org For instance, studies on irradiated ground beef have demonstrated that 2-DCB can be used to estimate the dose absorbed by commercially irradiated samples. acs.org

The amount of 2-DCB formed can vary depending on the food matrix and the irradiation conditions. For example, in irradiated chicken, the concentration of 2-DCB has been reported to be approximately 0.342 micrograms per gram of lipid per kiloGray (kGy), while in hamburger it is about 0.409 micrograms per gram of lipid per kGy. canada.ca

Historical Perspective on its Discovery as a Radiolytic Product

The discovery of 2-alkylcyclobutanones as by-products of food irradiation dates back to 1972. oup.comacs.org Researchers Letellier and Nawar were the first to identify 2-ACBs in pure triglycerides that had been subjected to high doses of radiation. oup.com This initial finding laid the groundwork for subsequent research into the formation and detection of these compounds in various food products.

Over the following decades, numerous studies confirmed the presence of 2-ACBs, including 2-DCB, in a wide array of irradiated, fat-containing foods. acs.org Research has shown that these compounds can be detected in foods irradiated at doses as low as 0.5 kGy. citizen.org The persistence of 2-DCB in irradiated food, even after long-term storage, further solidified its role as a reliable marker. One study detected 2-DCB in chicken meat that had been irradiated and stored for 12 years. oup.com

The exclusive formation of 2-ACBs through irradiation has been a cornerstone of their scientific interest. canada.ca While a single 2008 study claimed to find naturally occurring 2-ACBs in cashew nuts and nutmeg, subsequent research has reaffirmed that these compounds are unique radiolytic products. food.gov.ukeuropa.eu

Significance as a Research Subject in Food Safety and Authenticity

The unique nature of this compound as a radiolytic product has made it a significant subject of research in food safety and authenticity. canada.ca Its presence is a definitive indicator that a food has been irradiated, which is crucial for regulatory enforcement and consumer information. nih.govresearchgate.net The European Committee for Standardization (CEN) has established a standardized method (EN 1785) for the detection of irradiated foods based on the analysis of 2-ACBs like 2-DCB. canada.canih.govoup.com This method is widely used to verify the irradiation status of foodstuffs. nih.gov

The ability to detect and quantify 2-DCB helps ensure the authenticity of food labeling and can be used to identify mislabeled products. regulations.gov This is particularly important as regulations in many regions require irradiated foods to be labeled as such. oup.com

The table below provides a summary of key research findings on the concentration of 2-DCB in different irradiated foods.

| Food Product | Irradiation Dose (kGy) | 2-DCB Concentration | Source |

| Ground Beef Patties | 0.5 - 7.0 | Linear increase with dose | acs.orgacs.org |

| Chicken | 1.0 - 5.0 | Linear increase with dose | iaea.org |

| Chicken (commercial) | Not specified | 0.03 ± 0.01 ppm | acs.org |

| Chicken | Not specified | ~0.342 µg/g lipid/kGy | canada.ca |

| Hamburger | Not specified | ~0.409 µg/g lipid/kGy | canada.ca |

Structure

3D Structure

Propiedades

IUPAC Name |

2-dodecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKRFZDUZMLMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956897 | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35493-46-0 | |

| Record name | 2-Dodecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecylcylobutanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 - 27 °C | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of 2 Dodecylcyclobutanone Formation

Gamma Irradiation Effects

Gamma irradiation, typically from Cobalt-60 or Cesium-137 sources, is a common method for food irradiation. bjrs.org.br Studies have consistently shown that the concentration of 2-DCB increases with the dose of gamma radiation. researchgate.netnih.gov For example, in irradiated dried squids, the concentration of 2-DCB, the major 2-alkylcyclobutanone present due to the high palmitic acid content, increased linearly with the radiation dosage. Similar linear dose-response relationships have been observed in ground beef, chicken, and various cured pork products. acs.orgresearchgate.net Research on melon, pumpkin, and sunflower seeds also demonstrated that the amount of 2-DCB increased with the gamma irradiation dose. nih.gov

Table 1: Effect of Gamma Irradiation Dose on 2-DCB Formation in Various Foods

| Food Product | Irradiation Dose (kGy) | Observation |

| Dried Squids | ≥ 0.5 | Linear increase in 2-DCB concentration with dose. |

| Ground Beef | 1.5, 3.0, 5.0 | Linear increase in 2-DCB concentration with dose. researchgate.net |

| Chicken | 1-10 | Linear relationship between dose and 2-DCB amount. researchgate.net |

| Cured Pork Products | 2, 5, 8 | 2-ACBs increased with irradiation dose. researchgate.net |

| Melon, Pumpkin, Sunflower Seeds | 1, 3, 5, 10 | 2-DCB increased with irradiation dose. nih.gov |

Electron Beam Irradiation Effects

Electron beam (e-beam) irradiation is another technology used for food preservation. bjrs.org.br Like gamma rays, e-beams induce the formation of 2-DCB in fatty foods. Research on ground beef patties irradiated by electron beam at doses of 1.0, 2.0, 3.0, and 4.5 kGy showed that the concentration of 2-DCB increased linearly with the dose. nih.gov Some studies suggest that at higher dose levels (above 2.5 kGy), electron beam irradiation may produce a greater amount of 2-DCB compared to gamma irradiation. researchgate.net However, other research indicates that the concentration of hydrocarbons formed, which are also radiolytic products, was slightly higher for gamma rays than for the electron beam. researchgate.net

Table 2: 2-DCB Concentration in Electron Beam Irradiated Ground Beef Patties

| Fat Level | Irradiation Dose (kGy) | 2-DCB Concentration (µg/g of fat) |

| 15% | 1.0 | ~0.15 |

| 15% | 2.0 | ~0.30 |

| 15% | 3.0 | ~0.45 |

| 15% | 4.5 | ~0.65 |

| 25% | 1.0 | ~0.18 |

| 25% | 2.0 | ~0.35 |

| 25% | 3.0 | ~0.50 |

| 25% | 4.5 | ~0.75 |

| Data is approximate and derived from graphical representations in cited literature. nih.gov |

X-ray Irradiation Effects

X-ray irradiation is a third type of ionizing radiation used in food processing. bjrs.org.br Studies comparing the effects of low-energy X-rays and gamma rays on the formation of 2-DCB in ground beef patties found that the concentration of 2-DCB increased linearly with the irradiation dose for both types of radiation. researchgate.net Importantly, there was no significant difference in the concentration of 2-DCB between patties irradiated with gamma rays and those irradiated with low-energy X-rays at the same target doses (1.5, 3.0, and 5.0 kGy). researchgate.net This suggests that for the purpose of 2-DCB formation, these two irradiation methods have a comparable effect at similar dose levels.

UV-C Light Exposure Effects

While ionizing radiation is the primary cause of 2-DCB formation, some research has explored the effects of non-ionizing radiation, such as ultraviolet-C (UV-C) light. UV-C light, particularly at a wavelength of about 254 nm, is known for its germicidal properties due to its ability to damage microbial DNA. nih.govuvsmart.nl Interestingly, studies have shown that UV-C irradiation can also lead to the formation of 2-ACBs, including 2-DCB, in fatty acids, triglycerides, corn oil, and pork samples. researchgate.net An irradiation dosage-dependent formation of these compounds was observed, indicating that higher doses of UV-C light result in higher yields of 2-ACBs. researchgate.net However, the mechanisms and efficiencies of formation by UV-C may differ from those of ionizing radiation.

X-ray Irradiation Effects.

Impact of Environmental Factors on Formation

The formation of 2-dodecylcyclobutanone is not static; it is influenced by several environmental conditions present during the irradiation process. Key among these are the temperature at which irradiation occurs and the lipid profile of the food matrix itself.

The temperature of a food product during gamma-ray irradiation significantly affects the production of 2-alkylcyclobutanones, including 2-DCB. Research on beef patties irradiated at different temperatures—room temperature, chilled (with ice), and frozen (with dry ice)—has demonstrated this effect. The yield of 2-DCB was notably lower in samples that were cooled compared to those irradiated at room temperature. capes.gov.brresearchgate.net

At room temperature, 2-DCB was the predominant cyclobutanone (B123998) formed, a finding that reflects the precursor fatty acid composition of the beef. capes.gov.br However, in the cooled samples, the concentration of 2-DCB was lower than that of 2-tetradecylcyclobutanone (B124013) (2-TCB). capes.gov.brresearchgate.net This indicates that temperature during irradiation is a critical factor influencing the radiolytic generation of 2-alkylcyclobutanones, with a particular impact on 2-DCB. capes.gov.brresearchgate.net

Table 1: Effect of Temperature on 2-Alkylcyclobutanone (2-ACB) Formation in Irradiated Beef (5.3 kGy)

| Temperature Condition | This compound (µg/g lipid) | 2-Tetradecylcyclobutanone (µg/g lipid) |

|---|---|---|

| Room Temperature | 1.8 | 1.3 |

| Chilled (Ice) | 0.8 | 0.9 |

| Frozen (Dry Ice) | 0.5 | 0.8 |

Data sourced from a study on the effects of temperature on 2-ACB formation in irradiated beef. food.gov.uk

The formation of 2-DCB is intrinsically linked to the presence of its precursor, palmitic acid, a common saturated fatty acid found in many foods. europa.eunih.gov The irradiation of fat-containing foods generates small amounts of 2-alkylcyclobutanones, with the specific cyclobutanone formed being dependent on the fatty acid present. canada.ca For instance, 2-DCB is formed from palmitic acid, while other cyclobutanones can be formed from other fatty acids. europa.eu

Studies have shown a linear relationship between the absorbed radiation dose and the concentration of 2-DCB. nih.govcanada.ca For example, in chicken, approximately 0.342 µg of 2-DCB is formed per gram of lipid per kilogray (kGy) of radiation. canada.ca In hamburger, this value is around 0.409 µg of 2-DCB per gram of lipid per kGy. canada.ca

Research on ground beef patties with different fat levels (15% and 25%) irradiated with an electron beam showed that the concentration of 2-DCB increased linearly with the dose. nih.gov Interestingly, there was no significant difference in the 2-DCB concentrations between the two fat levels, suggesting there might be a threshold beyond which fat content does not further influence 2-DCB formation. nih.govnewprairiepress.org The composition of fatty acids, particularly the presence of monounsaturated fatty acids like oleic acid, also plays a role. The radioproduction yields of cyclobutanones from monounsaturated fatty acids are similar to those from saturated ones. acs.orgnih.gov This suggests that when the oleic acid content is significantly higher than the palmitic acid content, its corresponding cyclobutanone, 2-(tetradec-5'-enyl)-cyclobutanone (2-tDeCB), could also serve as an irradiation marker. nih.gov

Temperature during Irradiation.

Uniqueness of this compound as an Irradiation Marker

The utility of 2-DCB as a marker for food irradiation stems from its unique properties: its consistent absence in non-irradiated foods and its stability through conventional food processing and storage. europa.euresearchgate.netresearchgate.netiastatedigitalpress.com

A significant body of research confirms that 2-alkylcyclobutanones, including 2-DCB, are exclusively found in fat-containing foods that have been subjected to ionizing radiation. canada.caresearchgate.net They are considered unique radiolytic products because they are not formed by other physical or heat treatment methods. researchgate.net Extensive testing on non-irradiated model compounds, which were subjected to various processing techniques like heating in conventional and microwave ovens, pressure cooking, and exposure to light and oxygen, did not detect any 2-DCB. researchgate.netnih.gov This reaffirms the hypothesis that 2-DCB is a specific marker for irradiation. researchgate.netnih.gov

While the vast majority of studies support the exclusivity of 2-ACBs to irradiated foods, one study has reported the natural occurrence of this compound in non-irradiated cashew nuts and nutmeg. food.gov.ukacs.org However, the consensus in the scientific community, based on numerous other studies, is that 2-ACBs are not detected in non-irradiated foods. researchgate.netiastatedigitalpress.com

For 2-DCB to be a reliable marker, it must remain detectable after common food preparation and storage. Studies have shown that 2-DCB is remarkably stable during conventional cooking methods where the internal temperature of the food is less than 100°C. capes.gov.br For example, 2-DCB was detected in irradiated beef, chicken, and eggs that were subsequently boiled, fried, or made into pancakes. capes.gov.brmendeley.com However, the compound can be destroyed when heated to over 200°C. capes.gov.br

Furthermore, 2-DCB demonstrates good stability during storage. In irradiated chicken, it was detectable for at least 20 days post-irradiation. acs.org A study on irradiated retort pouch gyudon topping found that 2-DCB was stable for at least 12 months when stored at room temperature. researchgate.netresearchgate.net Even after three years of room temperature storage, the presence of 2-alkylcyclobutanones was still detectable. researchgate.net Similarly, in irradiated poultry meat stored for 3-4 weeks at both 4°C and 25°C, while the amount of 2-DCB was reduced by about 50%, it remained detectable. acs.orgnih.gov

Analytical Methodologies for 2 Dodecylcyclobutanone Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of 2-dDCB is its isolation from the often complex food matrix, particularly those with high-fat content. oup.com Various extraction techniques have been developed, ranging from traditional solvent-based methods to more modern, rapid technologies.

Soxhlet extraction is a classical and established method for isolating lipids and associated compounds from solid matrices. It is the technique specified in the official European Standard method (BS EN 1785:2003) for the detection of 2-alkylcyclobutanones (2-ACBs). oup.comcapes.gov.brnih.gov The procedure typically involves continuous extraction of the food sample with a solvent like n-hexane using a Soxhlet apparatus. grafiati.comnih.gov While thorough, this method is known to be time-consuming and requires significant volumes of organic solvents. oup.comgrafiati.com

In comparative studies, Soxhlet extraction serves as a benchmark for evaluating the efficiency of newer, more rapid methods. For instance, a study on irradiated ground beef patties found that the 2-dDCB concentration determined using the Soxhlet method (0.031 ± 0.0026 ppm) was statistically indistinguishable from that obtained by direct solvent extraction, confirming the viability of faster alternatives. capes.gov.brnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple sample preparation technique that has been successfully applied to the analysis of 2-dDCB. oup.comnih.govnih.gov This method involves the adsorption of analytes from a liquid sample or its headspace onto a fused-silica fiber coated with a stationary phase. nih.gov For 2-dDCB analysis, headspace SPME (HS-SPME) is often coupled with gas chromatography-mass spectrometry (GC-MS). oup.comresearchgate.net

The procedure has been validated as a qualitative confirmation method for various irradiated meats, including chicken, turkey, duck, beef, and pork. oup.com A polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used to extract the volatile 2-dDCB from the headspace of the sample vial before it is thermally desorbed into the GC-MS for analysis. oup.com This approach eliminates the need for solvents and complex apparatus, making it suitable for routine screening. oup.comnih.gov

Table 1: Validation of HS-SPME GC-MS for 2-dDCB Detection in Irradiated Meats This table summarizes the performance of the Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry method for detecting 2-dodecylcyclobutanone in different meat matrices as reported in research findings.

| Meat Matrix | Minimum Dose Level (MDL) | Limit of Detection (LOD) |

| Chicken | 0.5 kGy | 5.0 ng/mL |

| Turkey | 0.5 kGy | 5.0 ng/mL |

| Duck | 0.5 kGy | 5.0 ng/mL |

| Beef | 0.5 kGy | 5.0 ng/mL |

| Pork | 0.5 kGy | 5.0 ng/mL |

| Data sourced from Soncin et al. (2019). oup.com |

Supercritical Fluid Extraction (SFE) is a rapid and efficient alternative for isolating 2-ACBs from food matrices. nih.govoup.com This technique utilizes a supercritical fluid, typically carbon dioxide, to extract the analytes. westminster.ac.uk SFE significantly reduces both the extraction time and the volume of organic solvents required compared to the standard Soxhlet method. oup.com

Research has shown that SFE can extract lipids from irradiated foods like chicken, pork, and ground beef in as little as 60 minutes, using only a small amount of n-hexane for sample collection. oup.com The method has been successfully used to extract 2-dDCB from irradiated ground beef for subsequent analysis by GC-MS. nih.govresearchgate.net By optimizing SFE parameters, it is possible to selectively extract 2-ACBs, allowing samples to be analyzed within approximately 6 hours, a substantial improvement over the 2-day period required for the standard European method. oup.com

Direct Solvent Extraction (DSE) has emerged as a rapid, simple, and efficient alternative to the time-consuming Soxhlet method for the analysis of 2-dDCB. capes.gov.brnih.govoup.com This technique involves directly mixing and homogenizing the food sample with a suitable solvent. capes.gov.br Solvents such as acetonitrile (B52724) and n-hexane have been used effectively. capes.gov.brfood.gov.uknih.gov

In one DSE procedure, a sample of irradiated ground beef is blended or crushed with acetonitrile; the extract is then collected, concentrated, and purified. capes.gov.brnih.gov Studies have demonstrated that DSE is as efficient and reproducible as the Soxhlet method for quantifying 2-dDCB. capes.gov.brnih.gov For example, the recovery of 2-dDCB from spiked beef samples using a DSE method with acetonitrile was found to be 93.2 ± 9.0%. nih.gov The simplicity and speed of DSE make it highly suitable for screening large numbers of food samples. oup.com

Table 2: Comparison of Major Extraction Techniques for this compound This table provides a comparative overview of the primary methods used to extract this compound from food samples.

| Technique | Principle | Common Solvents | Advantages | Limitations |

| Soxhlet Extraction | Continuous solid-liquid extraction | n-Hexane capes.gov.brnih.gov | Thorough extraction, official benchmark method (EN 1785) oup.com | Time-consuming, high solvent consumption oup.comgrafiati.com |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber | Solvent-free nih.gov | Rapid, simple, no organic solvents required, suitable for automation oup.comnih.gov | Primarily for volatile/semi-volatile compounds, requires method development for specific matrices nih.gov |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid | Supercritical CO₂, n-Hexane (for collection) oup.comwestminster.ac.uk | Very rapid, low solvent use, can be selective oup.com | Requires specialized, high-pressure equipment grafiati.com |

| Direct Solvent Extraction (DSE) | Direct maceration/blending of sample with solvent | Acetonitrile, n-Hexane capes.gov.brnih.gov | Rapid, simple, efficient, and reproducible capes.gov.brnih.gov | Recovery can be variable between laboratories food.gov.uk |

Following extraction, a clean-up step is essential to remove interfering compounds, such as fats and oils, which can otherwise compromise the chromatographic analysis. oup.comsciencerepository.org Florisil (B1214189) and silica (B1680970) gel cartridges are the most commonly used materials for this purification process. nih.govgrafiati.com

Florisil, a magnesium silicate (B1173343) adsorbent, is specified in the European Standard EN 1785 method. oup.comoup.com The fat extract is passed through a column packed with Florisil, which retains lipids while allowing the less polar 2-ACBs to be eluted with a solvent mixture, typically n-hexane and diethyl ether. oup.comeuropa.eu

Silica gel cartridges are a widely used alternative for extract purification. nih.govgrafiati.com The extracted sample is loaded onto the cartridge, and interfering compounds are separated from the 2-dDCB, which is then eluted for analysis. capes.gov.brnih.gov This step is crucial for obtaining a clean chromatogram and ensuring accurate detection by GC-MS. grafiati.com

Direct Solvent Extraction (DSE).

Chromatographic Separation and Spectrometric Detection

After extraction and clean-up, the final analytical step involves separating the 2-dDCB from other components in the extract and then detecting and quantifying it. This is almost universally accomplished using gas chromatography (GC) coupled with mass spectrometry (MS). nih.govoup.com

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. sciencerepository.org Following separation, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), acting as a highly specific detector. grafiati.com For the definitive identification of 2-dDCB, selected ion monitoring (SIM) is used, focusing on its characteristic fragment ions at m/z 98 and 112. oup.comgrafiati.comoup.com The ratio of these two ions provides a key confirmation criterion. oup.com

To enhance sensitivity and selectivity, especially for samples with very low concentrations of 2-dDCB, tandem mass spectrometry (GC-MS/MS) is employed. sciencerepository.orgresearchgate.netrlyj.net.cn This technique provides a higher signal-to-noise ratio and reduces matrix interference, allowing for detection at very low irradiation doses. sciencerepository.orgresearchgate.net

While GC-MS is the predominant technique, methods using liquid chromatography with mass spectrometric detection (LC-MS) have also been developed. researchgate.netnih.gov Because 2-dDCB shows low sensitivity to electrospray ionization, a derivatization step is often required. food.gov.uksciencerepository.org Treatment with reagents like 2,4-dinitrophenylhydrazine (B122626) or hydroxylamine (B1172632) converts the cyclobutanone (B123998) into a derivative that can be detected with much higher sensitivity by LC-tandem mass spectrometry (LC-MS/MS). sciencerepository.orgnih.gov

Table 3: Analytical Finish Techniques for this compound This table outlines the primary chromatographic and spectrometric methods used for the final detection and quantification of this compound.

| Technique | Key Features | Characteristic Ions (m/z) | Notes |

| GC-MS | Standard method for detection; robust and widely available. oup.comgrafiati.com | 98 (quantitation), 112 (qualifier) grafiati.comoup.com | The official method (EN 1785) is based on GC-MS. oup.com |

| GC-MS/MS | Higher sensitivity and specificity; reduces matrix effects. sciencerepository.orgresearchgate.net | Multiple specific mass transitions can be monitored. researchgate.net | Enables detection at very low irradiation doses (e.g., 0.5 Gy). sciencerepository.orgresearchgate.net |

| LC-MS/MS | Alternative to GC; can be highly sensitive. researchgate.netnih.gov | Dependent on the derivative formed. | Requires a derivatization step (e.g., with 2,4-dinitrophenylhydrazine) to enhance sensitivity. food.gov.uknih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of this compound. nih.govnih.gov It is the basis for the European Standard method (EN 1785:2003) for identifying irradiated foods containing fat. oup.comgcms.cz The method typically involves a lipid extraction from the sample, often using a Soxhlet apparatus with n-hexane, followed by a clean-up step using column chromatography (e.g., Florisil or silica) to remove interfering substances. oup.comxml-journal.netnih.gov The prepared extract is then injected into the GC-MS system. grafiati.com GC-MS provides both separation of 2-dDCB from other components in the sample matrix and its subsequent identification and quantification based on its mass spectrum. nih.govacs.org The concentration of 2-dDCB has been found to increase linearly with the absorbed irradiation dose in various food matrices, including ground beef. nih.gov

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. grafiati.comnih.gov Instead of scanning a wide range of mass-to-charge ratios (m/z), SIM mode focuses the mass spectrometer on detecting a few specific, pre-selected ions that are characteristic of the target analyte. scioninstruments.com This approach significantly increases sensitivity and selectivity by reducing background noise, making it ideal for detecting trace amounts of 2-dDCB. scioninstruments.com

The most predominant and characteristic ions for 2-dDCB are m/z 98 and m/z 112. oup.comgrafiati.comsciencerepository.org By monitoring these specific ions, quantitative analysis can be performed with high accuracy. oup.comxml-journal.net The European Standard EN 1785:2003 specifies that the presence of 2-dDCB is confirmed if peaks for ions m/z 98 and 112 appear at the expected retention time with a relative intensity ratio of approximately 4.0-4.5 to 1. oup.com The peak area is proportional to the amount of the analyte, and quantification is typically achieved using an internal standard. gcms.czlibretexts.org Studies have demonstrated good linear relationships between peak area and concentration over defined ranges, with limits of quantification reported as low as 5 µg/kg in certain food products. xml-journal.net

Table 1: GC-MS Parameters and Findings for 2-dDCB Quantification

| Parameter | Description | Research Findings | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | A standard and robust method for 2-dDCB analysis. oup.com | xml-journal.net, sciencerepository.org, oup.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace-level quantification. grafiati.comscioninstruments.com | grafiati.com, sciencerepository.org, oup.com |

| Characteristic Ions | m/z 98 and m/z 112 | Used for both identification and quantification. The m/z 98 ion is typically used for quantification, while m/z 112 serves as a confirmation ion. grafiati.comcore.ac.uk | grafiati.com, sciencerepository.org, oup.com |

| Linearity | Good linearity (R² > 0.999) observed in the concentration range of 0.005–1.0 mg/L. xml-journal.net | The concentration of 2-DCB increased linearly with the irradiation dose. nih.gov | xml-journal.net, nih.gov |

| Limit of Quantification (LOQ) | 5 μg/kg in fat-containing functional foods. xml-journal.net | Minimum dose level for detection was found to be 0.5 kGy in various meats. oup.com | xml-journal.net, oup.com |

| Internal Standard (IS) | 2-Cyclohexylcyclohexanone is often used as an internal standard for quantitative analysis. | The use of an appropriate internal standard is crucial for accurate quantification. researchgate.net | researchgate.net, oup.com |

For qualitative analysis, or the definitive identification of a compound, the GC-MS is operated in full-scan mode. gcms.czlibretexts.org In this mode, the mass spectrometer scans across a broad range of m/z values, generating a complete mass spectrum for the compounds as they elute from the GC column. scioninstruments.comtechnologynetworks.com The primary advantage of scan mode is that the resulting fragmentation pattern serves as a chemical fingerprint for the molecule. libretexts.orgtechnologynetworks.com

The identity of 2-dDCB is confirmed by comparing the retention time and the full-scan mass spectrum of the peak in a sample with that of a pure 2-dDCB standard analyzed under the same conditions. gcms.czacs.org According to established methods, for a positive identification, the mass spectrum should show that m/z 98 and m/z 112 are the main ions, with their combined intensity representing at least 50% of the total ion intensity in the m/z 95-115 range. gcms.cz This provides a high degree of confidence in the identification of the compound. acs.orglibretexts.org

Selected Ion Monitoring (SIM) for Quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

In addition to GC-MS, methods based on Liquid Chromatography-Mass Spectrometry (LC-MS) have been developed for the analysis of 2-dDCB. nih.govfood.gov.ukresearchgate.net LC-MS is particularly valuable for analyzing compounds that may be thermally unstable or require derivatization for GC analysis. For 2-dDCB, LC-MS techniques, especially when combined with derivatization, can offer superior sensitivity. nih.govresearchgate.netnih.gov

LC coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is an advanced analytical technique that has been successfully applied to the detection of 2-dDCB. nih.govfood.gov.ukresearchgate.net TOF mass analyzers are known for their high mass accuracy and resolution, which allows for the precise determination of the elemental composition of an analyte. spectroscopyonline.com This capability provides a high level of confidence in compound identification. The development of LC-TOF-MS methods was part of an effort to optimize sensitivity for detecting very low irradiation doses. nih.govfood.gov.uk

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered one of the most sensitive and selective techniques for analyzing 2-dDCB. nih.govresearchgate.net This method involves two stages of mass analysis (tandem MS), which drastically reduces chemical noise and matrix interference, leading to very low detection limits. sciencerepository.org The LC-MS/MS method, particularly after derivatization of the 2-dDCB, was found to be the most sensitive technique in a comparative study, capable of detecting irradiation levels as low as 0.3 kGy in model systems. researchgate.net The high selectivity is achieved by monitoring a specific fragmentation reaction of the parent ion to a product ion, known as Selected Reaction Monitoring (SRM). sciencerepository.org This specificity allows for confident identification even in complex food matrices and at very low concentrations. nih.govacs.org

Table 2: Comparison of Primary Analytical Methodologies for 2-dDCB

| Methodology | Principle | Advantages | Disadvantages | Source(s) |

| GC-MS | Separates volatile compounds based on boiling point and polarity; identifies based on mass spectrum. | Robust, reliable, basis of standard methods (EN 1785). Good for quantification (SIM) and identification (Scan). | Can be time-consuming due to extensive sample preparation. May lack sensitivity for very low doses without optimization. | nih.gov, grafiati.com, oup.com |

| LC-TOF-MS | Separates compounds based on polarity; provides high-resolution, accurate mass data. | High mass accuracy aids in confident identification. | Less common than GC-MS for routine analysis of 2-dDCB. | researchgate.net, nih.gov, food.gov.uk |

| LC-MS/MS | Highly selective separation and detection based on specific parent-to-product ion transitions (SRM). | Extremely sensitive and selective, ideal for trace analysis and complex matrices. Allows detection at very low irradiation levels. | Can be more expensive; may require derivatization for optimal performance with 2-dDCB. | researchgate.net, nih.gov, sciencerepository.org, nih.gov |

LC with Time-of-Flight Mass Spectrometric Detection (LC-TOF-MS).

Derivatization Strategies for Enhanced Detection (e.g., 2,4-dinitrophenylhydrazine)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov For 2-dDCB, which is a ketone, derivatization is employed to enhance its detectability, particularly in LC-MS analysis where the native compound has a low ionization efficiency. sciencerepository.orggreyhoundchrom.com The strategy involves reacting the carbonyl group of the cyclobutanone with a reagent to form a derivative that is more easily ionized and detected. researchgate.netgreyhoundchrom.com

One of the most common derivatization reagents for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH) . nih.gov DNPH reacts with the ketone functional group of 2-dDCB to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netgreyhoundchrom.com This derivative is more amenable to LC-MS analysis and exhibits a stronger response, thereby increasing the sensitivity of the method. nih.govfood.gov.ukresearchgate.net The use of LC-MS/MS following derivatization with DNPH has been shown to be one of the most suitable and sensitive techniques for detecting 2-dDCB, with limits of detection around 1 ng/mL. food.gov.uk

Other derivatization reagents have also been successfully used to enhance the detection of 2-dDCB. These include:

Hydroxylamine : Reacts with 2-dDCB to form an oxime derivative. This strategy, coupled with LC-MS/MS, significantly enhanced the analytical sensitivity, allowing for the confident identification of food irradiated with doses as low as 10 Gy. sciencerepository.orgnih.gov

Pentafluorophenyl hydrazine (B178648) (PFPH) : This reagent also reacts with the ketone group to form a stable derivative suitable for GC-MS analysis, improving sensitivity for low-dose samples. researchgate.net

Table 3: Common Derivatization Reagents for 2-dDCB Analysis

| Reagent | Chemical Class | Derivative Formed | Analytical Advantage | Source(s) |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | 2,4-Dinitrophenylhydrazone | Forms a stable derivative, enhances response and sensitivity in LC-MS/MS analysis. | researchgate.net, nih.gov, food.gov.uk, greyhoundchrom.com |

| Hydroxylamine | Amine | Oxime | Introduces a polar functional group, greatly enhancing ESI-MS response for LC-MS/MS. | sciencerepository.org, nih.gov |

| Pentafluorophenyl hydrazine (PFPH) | Hydrazine | Pentafluorophenylhydrazone | Forms a stable adduct for sensitive detection by GC-MS, especially for low-dose samples. | researchgate.net |

Method Validation and Performance Characteristics

Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. For this compound (2-DCB), this involves establishing key performance characteristics to ensure reliable and accurate detection and quantification in various food matrices.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Various analytical techniques have been developed for 2-DCB, each with distinct LODs and LOQs.

For instance, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method achieved an LOD of 1.8 µg/kg and an LOQ of 6.0 µg/kg in irradiated meat products. rlyj.net.cn Another study using gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) reported an LOQ of 5 µg/kg for fat-containing functional foods. xml-journal.net Methods employing headspace solid-phase microextraction coupled with GC-MS (HS-SPME-GC-MS) have demonstrated an LOD of 5.0 ng/mL (or 5.0 µg/L) for various types of meat and dairy products. researchgate.netx-mol.comoup.com A highly sensitive competitive indirect enzyme-linked immunosorbent assay (ciELISA) was developed with an LOD of approximately 0.004 µg/mL. acs.org Furthermore, both GC-MS without derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization have shown comparable LODs of about 1 ng/mL. food.gov.uk

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound by Various Analytical Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

| GC-MS/MS | Meat Products | 1.8 µg/kg | 6.0 µg/kg | rlyj.net.cn |

| GC-QqQ-MS/MS | Fat-Containing Functional Food | - | 5 µg/kg | xml-journal.net |

| HS-SPME-GC-MS | Meats (Chicken, Turkey, etc.) | 5.0 ng/mL | - | x-mol.comoup.com |

| HS-SPME-GC-MS | Dairy Products | 5.0 µg/L | - | researchgate.net |

| LC-MS/MS (with derivatization) | Model Systems | ~1 ng/mL | - | food.gov.uk |

| GC-MS (without derivatization) | Model Systems | ~1 ng/mL | - | food.gov.uk |

| ciELISA | Buffer Solution | ~0.004 µg/mL | - | acs.org |

A linear dose-response relationship is a crucial performance characteristic, demonstrating that the analytical signal is directly proportional to the concentration of the analyte over a specified range. Studies have consistently shown a linear relationship between the concentration of 2-DCB and the analytical response, as well as between the absorbed radiation dose and the amount of 2-DCB formed.

For example, a GC-MS/MS method exhibited a linear calibration curve in the concentration range of 10–1,000 µg/L with a high correlation coefficient (r) of 0.9983. rlyj.net.cn Similarly, a GC-QqQ-MS/MS method demonstrated excellent linearity from 0.005 to 1.0 mg/L, with correlation coefficients (R²) exceeding 0.999. xml-journal.net In various food matrices, including chicken, fish, and dairy products, the quantity of 2-DCB was found to increase linearly with the applied irradiation dose. researchgate.netiaea.org This linear relationship is fundamental for quantifying the compound and, in some cases, estimating the initial radiation dose the food received. canada.ca

Table 2: Linearity of Dose-Response for this compound Analysis

| Analytical Method | Linear Range | Correlation Coefficient (R²) | Matrix/Context | Source(s) |

| GC-MS/MS | 10–1,000 µg/L | 0.9983 | Irradiated Meat Products | rlyj.net.cn |

| GC-QqQ-MS/MS | 0.005–1.0 mg/L | > 0.999 | Fat-Containing Functional Food | xml-journal.net |

| GC-MS | 0.5–5.0 kGy (Irradiation Dose) | Linear response observed | Chicken and Fish | iaea.org |

| HS-SPME-GC-MS | 0.5–5.0 kGy (Irradiation Dose) | Linear response observed | Dairy Products | researchgate.net |

| GC-MS | Dose-dependent increase | Good dose-response relations | Beef, Pork, Chicken, Salmon | acs.org |

Interlaboratory comparison studies, or proficiency tests, are essential for validating the robustness and transferability of an analytical method. In these studies, multiple laboratories analyze identical, blind-coded samples to assess the method's performance across different settings.

The European Standard method, EN 1785, has been validated through several successful interlaboratory trials on a variety of food products, including raw chicken, pork, liquid whole egg, salmon, and Camembert cheese. europa.eu These trials confirmed the method's reliability for detecting 2-DCB as a marker for irradiation. acs.org In one specific international collaborative blind trial, laboratories used this compound to detect irradiation in Camembert cheese and salmon, among other foods. europa.eu

Furthermore, an interlaboratory trial involving four European laboratories was conducted to assess a new, rapid direct solvent extraction (DSE) method for identifying 2-DCB in minced chicken and liquid whole egg. westminster.ac.uk All participating laboratories were able to correctly identify all 12 blind-coded samples as either irradiated or non-irradiated, demonstrating the suitability and reliability of the DSE method for screening purposes. westminster.ac.uk

Linearity of Dose-Response Relationship.

Standardization in Analytical Protocols

Standardization of analytical protocols is paramount for ensuring consistency, comparability, and reliability of results among different laboratories and across national borders. Standardized methods are crucial for regulatory enforcement, quality control, and international trade, providing a common reference for all stakeholders. For the detection of irradiated foods, several methods have been developed, with the European Standard EN 1785 being the most prominent for analyzing 2-alkylcyclobutanones like 2-DCB. food.gov.uk While EN 1785 is the established reference, its complexity and time-consuming nature have spurred the development of alternative, more rapid methods, such as those using HS-SPME or accelerated solvent extraction (ASE). x-mol.comoup.comacs.org

The European Standard EN 1785, titled "Foodstuffs – Detection of irradiated food containing fat – Gas chromatographic/mass spectrometric analysis of 2-alkylcyclobutanones," provides a detailed protocol for identifying irradiated food. pagepressjournals.org

Principle: The method is based on the extraction of lipids from the food sample using a solvent like n-hexane. europa.eu The 2-alkylcyclobutanones, which are extracted along with the fat, are then isolated and cleaned up using florisil column chromatography. iaea.orgeuropa.eu The final analysis and identification are performed by gas chromatography coupled with mass spectrometry (GC-MS). europa.eueuropa.eu

Applicability and Validation: EN 1785 is designed for the identification of irradiation in fat-containing foods. europa.eu It has been successfully validated through interlaboratory trials for matrices such as raw chicken, pork, liquid whole egg, salmon, and Camembert. europa.euresearchgate.net Studies have also confirmed its suitability for detecting irradiation in products like cashew nuts and nutmeg at doses of 1 kGy and above. europa.euresearchgate.net

Performance and Alternatives: While EN 1785 is the official reference method, it is often described as laborious, time-consuming, and requiring significant amounts of solvents. x-mol.comoup.com Consequently, numerous research efforts have focused on developing and validating faster, more efficient, and "greener" alternatives. These include methods that replace the traditional Soxhlet extraction with accelerated solvent extraction (ASE) or that employ headspace solid-phase microextraction (HS-SPME) for sample preparation, significantly reducing analysis time and solvent consumption. oup.comresearchgate.netnih.gov These alternative methods have shown performance characteristics, such as linearity and sensitivity, that are suitable for routine analysis in official food control. oup.comnih.gov

Toxicological and Safety Assessments of 2 Dodecylcyclobutanone

In Vitro Toxicological Investigations

In vitro toxicological studies are fundamental in assessing the potential of a chemical substance to cause damage to genetic material. These investigations on 2-dodecylcyclobutanone (2-dDCB) have focused on its potential to induce gene mutations and chromosomal damage.

Mutagenicity assays are employed to detect the ability of a chemical to cause mutations in the DNA of test organisms.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. innocua.net This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow on a histidine-free medium. ecfr.gov

Multiple studies have consistently shown that this compound does not induce mutations in the Ames test. canada.canih.govkribb.re.kr Investigations using various S. typhimurium tester strains, including TA98, TA100, TA1535, and TA1537, have returned negative results. nih.govnih.gov These assays were conducted both with and without the presence of an external metabolic activation system (S9 fraction), which simulates the metabolic processes in the liver. nih.govnewprairiepress.org The results indicate that neither 2-dDCB nor its potential metabolites are mutagenic in these bacterial systems. nih.govnewprairiepress.org The lack of mutagenic activity was observed across a range of concentrations. nih.gov

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Findings for this compound

| Test System | Strains Tested | Metabolic Activation (S9) | Result | Reference(s) |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | With and Without | Negative | nih.govnih.gov |

| Salmonella typhimurium | Not specified | Not specified | Negative | canada.ca |

| Bacterial Reverse-Mutation Assay | Not specified | Not specified | Negative | nih.govkribb.re.kr |

Similar to the Ames test, the Escherichia coli (E. coli) tryptophan reverse mutation assay is a validated short-term genotoxicity test that detects reverse mutations from tryptophan auxotrophy to prototrophy. acs.org This assay is accepted by international regulatory agencies for evaluating the mutagenic capacity of chemicals. acs.org

Studies were conducted using E. coli tester strains WP2 (pKM101) and WP2 uvrA (pKM101) to assess the mutagenicity of 2-dDCB. acs.orgnih.govacs.org The compound was tested with and without an external metabolic activation system. acs.orgnih.gov The results clearly indicated that 2-dDCB did not induce mutations in the E. coli tryptophan reverse mutation assay under the tested conditions. acs.orgnih.govacs.org These findings are consistent with other short-term genetic toxicology tests on irradiated food products containing 2-dDCB. nih.gov

Table 2: Summary of Escherichia coli Tryptophan Reverse Mutation Assay Findings for this compound

| Test System | Strains Tested | Metabolic Activation (S9) | Result | Reference(s) |

| Escherichia coli | WP2 (pKM101), WP2 uvrA (pKM101) | With and Without | Negative | acs.orgnih.govacs.org |

Genotoxicity studies investigate broader damage to genetic material, including structural and numerical chromosomal changes.

The in vitro chromosomal aberration test is designed to identify agents that cause structural changes to chromosomes, such as breaks or exchanges, in cultured mammalian cells. fda.govoecd.org Cell cultures are exposed to a test substance, and metaphase cells are later analyzed microscopically for chromosomal damage. fda.govoecd.org

The potential for 2-dDCB to induce such aberrations has been evaluated. In a study using Chinese Hamster Lung (CHL/IU) cells, 2-dDCB did not cause any detectable clastogenic effects, meaning it did not induce structural chromosomal damage. nih.gov Other toxicological evaluations have confirmed these negative findings in in vitro chromosomal aberration assays. nih.govkribb.re.kr

Table 3: Summary of In Vitro Chromosomal Aberration Test Findings for this compound

| Test System | Cell Line | Metabolic Activation (S9) | Result | Reference(s) |

| Mammalian Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) | With and Without | Negative | nih.gov |

| In vitro Chromosomal Aberration Assay | Not specified | Not specified | Negative | nih.govkribb.re.kr |

The single-cell gel electrophoresis, or Comet assay, is a method for detecting DNA strand breaks in individual cells. researchgate.net While it is a sensitive technique, there have been discussions regarding its standardization and potential for producing false-positive results under conditions of cytotoxicity. canada.caresearchgate.net

The findings regarding 2-dDCB in the Comet assay have been conflicting. One study reported that DNA strand breaks were not detected in Chinese Hamster Lung (CHL/IU) cells exposed to 2-dDCB. nih.govsigmaaldrich.com In contrast, other research indicated that 2-dDCB was genotoxic in primary human colon epithelial cells and in cells from preneoplastic colon adenoma lesions (LT97 adenoma cells), where it induced a marked increase in DNA damage. nih.gov Health Canada noted that the Comet assay is not fully validated for weak agents and that the endpoint of DNA strand breaks may be repaired and not lead to permanent genetic changes. canada.ca These conflicting results highlight the complexity of interpreting genotoxicity data, which may vary depending on the cell type and test system used. nih.govnih.gov

Table 4: Summary of Comet Assay Findings for this compound

| Test System | Cell Line(s) | Result | Reference(s) |

| In vitro Comet Assay | Chinese Hamster Lung (CHL/IU) | Negative (No DNA strand breaks detected) | nih.govsigmaaldrich.com |

| In vitro Comet Assay | Primary human colon epithelial cells, LT97 adenoma cells | Positive (DNA damage/strand breaks induced) | nih.gov |

| In vitro Comet Assay | HT29clone19A (human colon tumor cell line) | Negative (No strand breaks detectable) | nih.gov |

In Vitro Chromosomal Aberration Tests.

Cytotoxicity Evaluations

Cytotoxicity tests are fundamental in toxicology for screening the potential of substances to cause cell damage or death. researchgate.net These in vitro assays are often the first step in evaluating the toxicity of a compound because they are generally rapid, sensitive, and straightforward. researchgate.net The evaluation of 2-DCB's cytotoxicity has been a subject of several studies, employing various cell lines and methodologies. researchgate.netbjrs.org.br

Cell Viability Assessments

Cell viability is a measure of the proportion of live, healthy cells in a population and is a key indicator of a substance's cytotoxic effect. nih.gov A variety of assays are available to assess cell viability, which can be broadly categorized based on the cellular function they measure, such as membrane integrity, metabolic activity, or cell proliferation. nih.gov

Research on 2-DCB has utilized cell viability assays to determine its cytotoxic effects on different cell types. One study investigated the impact of 2-DCB on various hepatic cell lines (HepG2, BRL3A, and HTC) using the MTS assay, which measures mitochondrial activity as an indicator of cell viability. researchgate.netbjrs.org.br The results showed that the cytotoxic effect of 2-DCB varied depending on the cell line and the duration of exposure. Specifically, 2-DCB was found to be toxic to HTC cells at all tested concentrations after 24 hours and to BRL3A cells at a concentration of 100 µM after 48 hours. researchgate.netbjrs.org.br In contrast, HepG2 cells appeared resistant to the toxic effects of 2-DCB under the tested conditions. researchgate.netbjrs.org.br Another study observed a decrease in cell viability in human lymphoma U937 cells when treated with 2-DCB. nih.gov

Table 1: Cytotoxic Effects of this compound (2-DCB) on Hepatic Cell Lines

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial physiological process that can be initiated by cellular stress. wikipedia.org The induction of apoptosis by 2-DCB has been investigated to understand its molecular mechanism of toxicity. Research has shown that 2-DCB can induce apoptosis in human lymphoma U937 cells. nih.gov This process involves a complex cascade of events, including the generation of reactive oxygen species, disruption of mitochondrial function, and activation of caspases. nih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules containing oxygen that can be generated from various cellular processes, including mitochondrial respiration. wikipedia.orgmdpi.com An imbalance in ROS levels can lead to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. wikipedia.org

Studies have demonstrated that treatment with 2-DCB significantly increases the formation of intracellular ROS in human lymphoma U937 cells. nih.gov This enhanced ROS production is a key factor in the apoptotic process induced by 2-DCB, as the presence of an antioxidant, N-acetyl-L-cysteine, was found to strongly prevent this apoptosis. nih.gov

Mitochondrial Membrane Potential Loss

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. wikipedia.org A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining normal mitochondrial function. plos.org The collapse of the mitochondrial membrane potential can be triggered by various stimuli, including oxidative stress. nih.gov

In the context of 2-DCB toxicity, treatment of human lymphoma U937 cells with this compound resulted in a loss of mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a critical step in the apoptotic cascade initiated by 2-DCB. This loss of potential is often associated with the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation (Caspase-3, Caspase-8)

Caspases are a family of proteases that are central to the execution of apoptosis. bdbiosciences.com They are activated in a cascade, with initiator caspases, such as caspase-8, activating executioner caspases, like caspase-3. wikipedia.orgbdbiosciences.com

Research has shown that 2-DCB treatment leads to the activation of both caspase-8 and caspase-3 in human lymphoma U937 cells. nih.gov Caspase-8 is a key initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis. frontiersin.org Its activation can also lead to the cleavage of Bid, which then translocates to the mitochondria to trigger the intrinsic pathway. nih.gov Caspase-3 is a critical executioner caspase that cleaves a wide range of cellular substrates, ultimately leading to the dismantling of the cell. nih.govuniprot.org The activation of both these caspases by 2-DCB indicates the involvement of both extrinsic and intrinsic apoptotic pathways in its cytotoxic mechanism. nih.gov

Table 2: Chemical Compounds Mentioned

Modulation of Bcl-2 and Bax Expression

In studies investigating the molecular mechanisms of apoptosis induced by this compound (2-dDCB), the compound was found to modulate the expression of key proteins in the Bcl-2 family. nih.gov The Bcl-2 family of proteins includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. nih.govwaocp.orgmdpi.com The ratio between these opposing proteins is critical in determining whether a cell undergoes apoptosis (programmed cell death). nih.govwaocp.org Research conducted on human lymphoma U937 cells demonstrated that treatment with 2-dDCB resulted in a reduction in the expression level of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, the same treatment led to an up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a significant finding in understanding the cytotoxic effects of 2-dDCB. nih.gov

Intracellular Calcium Concentration ([Ca2+]i) Increase

An increase in intracellular calcium concentration ([Ca2+]i) was observed following treatment with this compound (2-dDCB). nih.gov The concentration of free calcium within the cytoplasm is a crucial and versatile intracellular signal that regulates a multitude of cellular functions. nih.gov Under resting conditions, the cytoplasmic calcium concentration is maintained at a very low level, approximately 10,000 times lower than the concentration outside the cell. nih.gov Studies involving human lymphoma U937 cells showed that exposure to 2-dDCB induced a notable rise in [Ca2+]i. nih.gov This disruption of calcium homeostasis is implicated as a component of the apoptotic pathway initiated by 2-dDCB in these cells. nih.gov

Tumor Promotion Studies

Investigations into the carcinogenic potential of this compound (2-dDCB) have explored its role as a potential tumor promoter. nih.govcitizen.orgnih.gov While some studies indicate that 2-dDCB is not genotoxic, meaning it does not directly damage genetic material to initiate cancer, other research suggests it may possess tumor-promoting capabilities. nih.govnih.govacs.org Tumor promotion is a process in carcinogenesis where a substance enhances the growth of initiated cells, leading to the development of tumors. researchgate.net Evidence from in vitro assays indicates that 2-dDCB may exhibit promoting activity. nih.gov These findings have led to recommendations for further research into how the body metabolizes 2-ACBs to fully evaluate their safety. citizen.orgacs.org

To assess the tumor-promoting potential of this compound (2-dDCB) in vitro, cell transformation assays using Bhas 42 cells have been employed. nih.govresearchgate.net The Bhas 42 cell line is genetically engineered to be in an "initiated" state, making it particularly sensitive for detecting the tumor-promoting activity of chemical substances. researchgate.net In these assays, a significant increase in the number of transformed foci was observed when stationary phase Bhas 42 cells were treated with 2-dDCB for 10 days. nih.govresearchgate.net This suggests that while 2-dDCB may not be a genotoxic chemical, it exhibits promoting activity in vitro under conditions of continuous exposure at toxic doses. nih.govresearchgate.net

Table 1: Results of Bhas 42 Cell Transformation Assay with 2-dDCB

| Cell Line | Assay Type | Compound | Observation | Conclusion | Source |

| Bhas 42 | Promotion Assay | This compound (2-dDCB) | Significant increase in transformed foci after 10-day treatment. | Exhibited promoting activity in vitro. | nih.govresearchgate.net |

In Vivo Toxicological Investigations

Micronucleus Tests (in vivo)

The in vivo micronucleus test is a standard method to assess for chromosomal damage (clastogenicity). Several studies have evaluated the potential of this compound (2-dDCB) to induce micronuclei in living organisms. In a bone-marrow micronucleus test, mice were administered 2-dDCB orally, and no clastogenic effects were detected. nih.gov Another toxicological evaluation also reported negative results in an in vivo micronucleus assay. nih.gov Further investigation using flow cytometry to analyze hepatic cells from rats that received 2-dDCB also did not indicate genotoxic potential. bjrs.org.briaea.org These collective findings from in vivo micronucleus tests suggest that 2-dDCB does not induce chromosomal damage under the tested conditions. nih.govnih.gov

Table 2: Summary of In Vivo Micronucleus Test Findings for 2-dDCB

| Test System | Species | Route of Administration | Finding | Source |

| Bone-marrow micronucleus test | Mouse | Oral | No clastogenic effects detected. | nih.gov |

| In vivo micronucleus assay | Not Specified | Not Specified | Negative responses compared to vehicle control. | nih.gov |

| In vivo micronucleus test (hepatic cells) | Rat | Oral (via diet) | Did not indicate genotoxic potential. | bjrs.org.briaea.org |

Acute Oral Toxicity Studies

Acute oral toxicity studies have been conducted to determine the potential immediate toxicity of a single high dose of this compound (2-dDCB). In a study performed on mice, the animals were administered 2-dDCB at various doses. nih.gov Throughout the 14-day observation period, all mice survived, and no clinical or necropsy signs of toxicity were observed at any tested dose. nih.gov Based on these results, it was suggested that 2-dDCB is a substance of low acute toxicity, with a median lethal dose (LD50) higher than 2000 mg/kg of body weight. nih.gov

Table 3: Acute Oral Toxicity Study of 2-dDCB in Mice

| Species | Route | Doses Tested (mg/kg body weight) | Observation Period | Results | Implied LD50 | Source |

| Mouse | Oral | 0, 300, 2000 | 14 days | No deaths, no clinical signs, no necropsy signs. | >2000 mg/kg | nih.gov |

Repeated Dose Oral Toxicity Studies (e.g., 28-day studies)

Repeated dose toxicity studies are fundamental in assessing the potential health risks of a substance following prolonged or repeated exposure. For this compound (2-DCB), a 28-day oral toxicity study in rats has been a key component of its safety evaluation.

In a significant study, rats were orally administered 2-DCB daily by gavage for 28 consecutive days. The investigation found no adverse effects in the test subjects, even at the highest dose administered, which was 2.0 mg/kg of body weight per day. nih.gov This dosage is notably high, estimated to be 1,000 times greater than the human daily intake of 2-DCB calculated under an extreme exposure scenario. nih.gov Throughout the study, there were no treatment-related clinical signs of toxicity, and necropsy at the end of the period revealed no abnormalities. nih.gov

While not focused on 2-DCB, a 28-day oral toxicity study was also conducted on the related compound 2-tetradecylcyclobutanone (B124013) (2-tDCB). nih.gov Such studies on analogous compounds help to build a broader understanding of the toxicological profile of the 2-alkylcyclobutanone (2-ACB) class of molecules. nih.gov

Table 1: Summary of 28-Day Repeated Dose Oral Toxicity Study of this compound

| Study Parameter | Details | Reference |

|---|---|---|

| Test Species | Rat | nih.gov |

| Duration | 28 days | nih.gov |

| Route of Administration | Oral (gavage) | nih.gov |

| Highest Dose Tested | 2.0 mg/kg body weight/day | nih.gov |

| Key Findings | No adverse effects noted; no clinical signs of toxicity or necropsy findings. | nih.gov |

| No-Observed-Adverse-Effect Level (NOAEL) | Determined to be greater than or equal to the highest tested dose of 2.0 mg/kg bw/day. | nih.gov |

Carcinogenesis Studies

The potential for a substance to cause or promote cancer is a critical aspect of its toxicological assessment. Carcinogenesis studies for 2-DCB have involved a battery of genotoxicity tests and in vitro assays to investigate its potential as a carcinogen.

Standard genotoxicity assays have largely shown negative results for 2-DCB. The compound did not show mutagenic activity in the Salmonella typhimurium mutagenicity assay (Ames test). nih.gov Furthermore, it did not produce clastogenic effects (structural chromosome damage) in either an in vitro chromosomal aberration test using Chinese Hamster Lung (CHL/IU) cells or an in vivo bone-marrow micronucleus test in mice, even at high oral doses of up to 2000 mg/kg body weight. nih.gov DNA adducts derived from 2-DCB were not detected in the colon tissues of mice used in these micronucleus tests. nih.gov

However, some studies suggest a potential for tumor promotion. An in vitro cell-transformation assay using Bhas 42 cells found that continuous exposure to 2-DCB at toxic doses significantly increased the number of transformed foci, indicating promoting activity. nih.gov This suggests that while not an initiator of genetic mutations, it could potentially promote the growth of pre-existing cancerous cells under certain laboratory conditions. nih.gov

Long-term feeding studies of irradiated foods containing 2-ACBs, such as the "Raltech" study involving chicken irradiated at high doses, have not revealed any adverse effects attributable to the irradiation process, which would include the presence of 2-DCB. canada.cajrafi.jp

Table 2: Summary of Genotoxicity and Carcinogenicity Test Results for this compound

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Mutagenicity (Ames Test) | Salmonella typhimurium (five strains) | Negative | nih.gov |

| Clastogenicity (in vitro) | CHL/IU cells (Chromosomal Aberration Test) | Negative | nih.gov |

| Clastogenicity (in vivo) | Mouse Bone-Marrow (Micronucleus Test) | Negative | nih.gov |

| DNA Damage (in vitro) | CHL/IU cells (Comet Assay) | Negative (No DNA strand breaks) | nih.gov |

| Tumor Promotion (in vitro) | Bhas 42 cells (Cell-Transformation Assay) | Positive (Promoting activity at toxic doses) | nih.gov |

Interpretation of Conflicting Toxicological Results

The toxicological profile of 2-DCB is marked by conflicting results, which has fueled debate about its safety. acs.org The primary conflict arises between the results of standard, validated genotoxicity assays and those from other, often newer, in vitro methods. acs.orgbjrs.org.brbjrs.org.br

On one hand, a substantial body of evidence shows that 2-DCB is not genotoxic. As noted previously, it has tested negative in the Ames test, in vitro and in vivo chromosomal aberration tests, and in vivo micronucleus assays. nih.govnih.gov These are standard, regulatory-accepted tests for assessing mutagenicity and clastogenicity. acs.org

On the other hand, some studies have reported genotoxic effects. Research using the in vitro Comet assay on primary human colon cells, including those from preneoplastic lesions, indicated that 2-DCB induced DNA damage. nih.gov These findings suggested that 2-DCB could be a risk factor for colon carcinogenesis. nih.gov Additionally, in vitro research has suggested that 2-DCB may have tumor-promoting potential. nih.gov

This discrepancy has led to careful scrutiny of the methodologies used. Critics of the studies showing positive genotoxicity point out that the Comet assay can be prone to false positives and that the tests were conducted using concentrations of 2-DCB thousands of times higher than what a human would consume from irradiated food. canada.cajrafi.jp The European Commission’s Scientific Committee on Food (SCF) noted that since the adverse effects were observed almost exclusively in in vitro studies, it was not appropriate to formulate a human health risk assessment based solely on those results. canada.ca The lack of data on the effects of pure 2-ACBs, as opposed to the extensive data showing the safety of whole irradiated foods, has been identified as a hurdle in resolving these conflicting claims. acs.org

Table 3: Overview of Conflicting Toxicological Findings for this compound

| Finding | Assay/Study Type | Conclusion | Reference |

|---|---|---|---|

| Evidence for Safety (No Genotoxicity) | Ames Test, Chromosomal Aberration, Micronucleus Test | Not mutagenic or clastogenic. | nih.govnih.gov |

| 28-Day Oral Toxicity Study (Rats) | No adverse effects observed. | nih.gov | |

| Long-term feeding studies (Irradiated food) | No adverse effects from irradiated diet. | canada.cajrafi.jp | |

| Evidence for Potential Hazard | In vitro Comet Assay (Human colon cells) | Induced DNA damage (genotoxic). | nih.gov |

| In vitro Cell-Transformation Assay | Exhibited tumor-promoting activity. | nih.gov |

Overall Health Risk Assessments and Regulatory Perspectives

Global regulatory and scientific bodies have consistently concluded that the presence of 2-DCB and other alkylcyclobutanones in irradiated food is not likely to pose a health risk to consumers. These assessments are based on the totality of the scientific evidence, including the conflicting toxicological data and estimates of human exposure.

The U.S. Food and Drug Administration (FDA), in its review of irradiated foods like meat and shellfish, acknowledged the formation of 2-DCB but concluded that its presence at low levels does not raise a safety issue. federalregister.gov

Health Canada conducted a thorough evaluation and concluded that the data from studies suggesting genotoxicity (such as the Comet assay) did not demonstrate positive genotoxic activity by 2-DCB in vivo. canada.ca Their assessment highlighted that the concentrations used in those in vitro studies were 8,500 to 10,000 times higher than the estimated daily human intake from irradiated foods. canada.ca

Similarly, the European Commission’s Scientific Committee on Food (SCF) reviewed the evidence and stated that it was not appropriate to make a risk assessment for human health based almost entirely on adverse effects noted in in vitro studies. canada.ca The SCF, along with other bodies, pointed to the extensive history of long-term animal feeding studies on various irradiated foods, which provide reassurance about their safety. jrafi.jpacs.org

A Joint FAO/IAEA/WHO Study Group confirmed its confidence in the safety of food irradiated to any appropriate dose, stating that the available scientific evidence did not indicate that 2-DCB posed a public health risk. fao.org

Metabolic Fate and Biotransformation of 2 Dodecylcyclobutanone

In Vivo Metabolic Studies

In vivo studies, primarily conducted in rat models, have provided crucial insights into how 2-DCB is processed in the body. These studies track the compound from ingestion to excretion, identifying its distribution in various tissues along the way.

Absorption and Excretion Pathways (Feces, Urine)

Following oral administration in rats, a significant portion of 2-DCB is metabolized, with only a small fraction being excreted unchanged. One study found that between 3% and 11% of the total administered dose of 2-DCB was recovered in the feces. acs.orgkoreascience.kr This suggests that the majority of the compound is absorbed and undergoes metabolic processes before elimination. acs.org Further analysis of feces has identified metabolites, indicating that biotransformation occurs and that the resulting products are excreted via this route. nih.govfoodstandards.gov.au In contrast, studies have not detected 2-DCB or its metabolites in the urine, suggesting that the fecal-biliary route is the primary pathway for excretion. acs.orgfoodstandards.gov.au

Tissue Distribution and Accumulation (e.g., Adipose Tissue)

As a lipophilic (fat-soluble) substance, there have been concerns about the potential for 2-DCB to accumulate in adipose (fat) tissue. acs.orgresearchgate.net However, research indicates that bioaccumulation is not a significant issue. In a study with rats, the total amount of 2-DCB found in adipose tissue was approximately 0.33% of the total administered dose. acs.orgkoreascience.kr This low level of recovery from fat tissue, coupled with the low percentage found in feces, strongly suggests that 2-DCB is efficiently metabolized and cleared from the body rather than being stored. acs.orgcitizen.org

Identification of Metabolites

A key aspect of understanding the metabolic fate of 2-DCB is the identification of the compounds it is converted into.

2-Dodecylcyclobutanol (B1257041) as a Metabolite

Research has successfully identified 2-dodecylcyclobutanol as a metabolite of 2-DCB. nih.govgrafiati.combioontology.orgniph.go.jp This discovery was made through both in vitro and in vivo experiments. The conversion of the ketone group in 2-DCB to a hydroxyl (alcohol) group to form 2-dodecylcyclobutanol is a critical metabolic step. acs.orgnih.gov This metabolite has been detected in the feces of rats that were administered 2-DCB. koreascience.krnih.govfoodstandards.gov.au

Enzymatic Biotransformation Mechanisms

The conversion of 2-DCB into its metabolites is not a spontaneous process but is facilitated by specific enzymes within the body. Biotransformation is the metabolic process of converting xenobiotics (foreign chemicals) into more water-soluble compounds, which facilitates their excretion. mhmedical.com

Role of S9 Enzyme Activation